6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethylphenylhydrazine with 6-chloropyridazine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxides and Amines: Products of oxidation and reduction reactions.
Scientific Research Applications
6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly as potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high-energy materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The presence of the chloro and ethylphenyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Uniqueness
6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other triazolopyridazine derivatives .
Properties
CAS No. |
596825-54-6 |
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Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
6-chloro-3-(3-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H11ClN4/c1-2-9-4-3-5-10(8-9)13-16-15-12-7-6-11(14)17-18(12)13/h3-8H,2H2,1H3 |
InChI Key |
JPQJUUWEFFDWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
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